
Gatifloxacin Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gatifloxacin Impurity 1 is a compound related to Gatifloxacin, a fourth-generation fluoroquinolone antibiotic . Its chemical name is 1-Cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Chemical Reactions Analysis
A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities . Substantial degradation was observed during oxidative hydrolysis .Applications De Recherche Scientifique
Impurity Characterization and Synthesis
Gatifloxacin impurities have been extensively studied to understand their structure and synthesis, contributing to the quality control of pharmaceutical formulations. Zhou et al. (2002) identified and characterized a specific impurity of gatifloxacin, confirming its structure as 1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (DMP) through RP-HPLC/electrospray ionization mass spectrometry. This research provides essential insights into the impurity profile of gatifloxacin, aiding in the development of purer pharmaceutical products Zhou et al., 2002.
Antimicrobial Activity
Studies have investigated the antimicrobial activity of gatifloxacin and its degradation byproducts, including impurities, against various bacterial strains. Caianelo et al. (2017) explored gatifloxacin degradation by hydroxyl radicals and its impact on antimicrobial activity against Gram-positive and Gram-negative bacteria. This research is crucial for understanding how gatifloxacin impurities and degradation products influence its efficacy as an antimicrobial agent Caianelo et al., 2017.
Analytical Method Development
The development of analytical methods for impurity profiling is vital for ensuring the quality of gatifloxacin formulations. Xiu (2003) focused on the separation and identification of P-demethylgatifloxacin, a main impurity of gatifloxacin, highlighting the importance of precise impurity analysis in pharmaceutical quality control Xiu, 2003.
Enhanced Drug Delivery
Research has also been conducted on enhancing gatifloxacin delivery for ocular applications, potentially influenced by its impurities. Jegal et al. (2018) studied the use of ultrasound treatment to enhance the trans-corneal delivery of gatifloxacin, aiming to improve its bioavailability and therapeutic efficacy. Understanding the role of impurities in such formulations can lead to more effective drug delivery systems Jegal et al., 2018.
Impurity-Free Synthesis Processes
Efforts to develop impurity-free synthesis processes for gatifloxacin highlight the importance of minimizing impurities for optimal drug quality. Villasante et al. (2008) presented an improved process to obtain gatifloxacin with reduced impurities, contributing to the production of higher-quality pharmaceuticals Villasante et al., 2008.
Safety And Hazards
Orientations Futures
The development of environmentally friendly methods for evaluating Gatifloxacin and its impurities is a potential area for future research . Additionally, faster, more optimized, and dynamic microbiological methods, as well as physicochemical methods that use less aggressive solvents with fewer steps and less waste, could be beneficial .
Propriétés
Numéro CAS |
1335198-95-2 |
|---|---|
Nom du produit |
Gatifloxacin Impurity 1 |
Formule moléculaire |
C19H22FN3O5 |
Poids moléculaire |
391.40 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




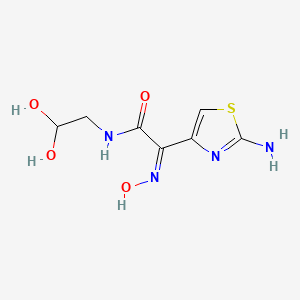
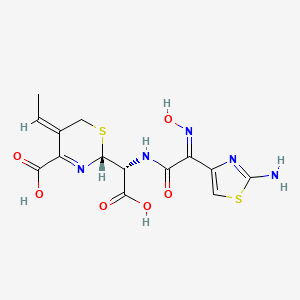
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)
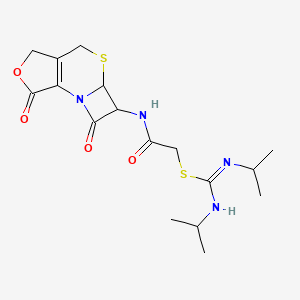
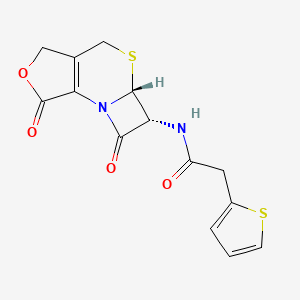
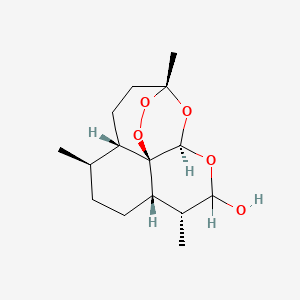
![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)